6-(3-Thienyl)pyridine-2-carboxaldehyde
Description
Significance of Pyridine (B92270) and Thiophene (B33073) Moieties in Heterocyclic Chemistry
Pyridine and thiophene are fundamental aromatic heterocycles that form the core of a vast number of synthetic and naturally occurring compounds.
The pyridine ring , a six-membered heterocycle containing one nitrogen atom, is a ubiquitous scaffold in medicinal chemistry. rsc.orgnih.gov Its presence is noted in over 7,000 existing drug molecules of medicinal importance and a wide array of FDA-approved pharmaceuticals. rsc.orgnih.gov The nitrogen atom imparts unique properties such as basicity, stability, water solubility, and the ability to form hydrogen bonds, making the pyridine moiety a "privileged scaffold" in drug design. researchgate.netrsc.org This structure is integral to many essential biological molecules, including vitamins like niacin and pyridoxine, and is found in numerous alkaloids and other natural products. rsc.orgnih.gov The versatility of the pyridine ring allows it to serve as a key reactant and starting material for extensive structural modifications. researchgate.net
The thiophene ring , a five-membered heterocycle containing a sulfur atom, is another cornerstone of heterocyclic chemistry. ksu.edu.sauomus.edu.iq Like pyridine, thiophene derivatives are prevalent in medicinal chemistry and are known to exhibit a wide range of biological activities. mdpi.com Thiophene's aromaticity, which is greater than that of its furan and pyrrole counterparts, contributes to its stability. ksu.edu.sauomus.edu.iq This ring system is a key structural unit in numerous pharmaceuticals and agrochemicals, often introduced to modulate the biological activity and pharmacokinetic properties of a molecule. mdpi.commdpi.com
Overview of Hybrid Pyridine-Thiophene Scaffolds in Modern Chemistry
The fusion or linkage of pyridine and thiophene rings creates hybrid scaffolds that are of great interest in both medicinal chemistry and materials science. researchgate.netimist.ma The rationale behind developing these hybrids is to combine the distinct electronic and steric properties of each heterocycle to access novel chemical space and potentially synergistic effects. imist.ma
These hybrid systems are synthesized through various organic reactions, resulting in a diverse library of compounds with unique three-dimensional structures. rsc.orgresearchgate.net For instance, multicomponent reactions have been effectively used to create complex pyridine-thiophene clubbed pyrimidine (B1678525) derivatives. imist.ma The resulting scaffolds, such as thieno[2,3-b]pyridines, are recognized as valuable for developing new therapeutic agents. ekb.egresearchgate.net In materials science, D–π–A (donor–pi–acceptor) chromophores based on thiophene and pyridine have been designed for applications in two-photon absorption and bio-imaging. rsc.org
Therapeutic and Biological Relevance of Thienopyridine Derivatives
The class of compounds known as thienopyridines, which feature fused thiophene and pyridine rings, holds significant importance in medicinal chemistry and drug discovery. researchgate.net There are six possible isomeric structures for thienopyridines, each defined by the mode of annelation (fusion) between the two rings. researchgate.net
Thienopyridine derivatives have been shown to exhibit a wide array of pharmacological properties. researchgate.net Research has demonstrated their potential as:
Antiplatelet Agents: Thienopyridines like ticlopidine and clopidogrel are well-known antiplatelet drugs. angelfire.comnih.gov They function as antagonists of the platelet P2Y12 adenosine diphosphate (ADP) receptor, playing a crucial role in preventing atherothrombotic events. angelfire.comnih.govoup.com These agents are modestly but significantly more effective than aspirin for preventing serious vascular events in high-risk patients. nih.gov
Anticancer Agents: Numerous studies have highlighted the anticancer potential of thienopyridine-based compounds. ekb.eg For example, novel thienopyrimidine derivatives have shown inhibitory activity against human choline kinase α1 (CKα1), a target for antitumor agents. nih.gov Other synthesized thienopyridine derivatives have demonstrated cytotoxicity against human cancer cell lines such as hepatocellular carcinoma (HepG-2) and breast cancer cells (MCF-7). ekb.eg
Anti-inflammatory and Analgesic Agents: Certain thienopyridine derivatives have shown potent anti-inflammatory and analgesic activities. jst.go.jpnih.gov Studies on 6-substituted-4,5,6,7-tetrahydrothieno[2,3-c]pyridines revealed anti-edematous activity against carrageenin-induced rat paw edema and significant analgesic effects in various tests. jst.go.jp
Antimicrobial Agents: The thienopyridine scaffold is also a promising framework for the development of new antimicrobial drugs. ekb.eg Synthesized thieno[2,3-b]pyridine-based compounds have shown notable activity against various bacterial and fungal strains. ekb.eg
The incorporation of both pyridine and thiophene moieties into a single molecule can significantly influence its physicochemical properties, which are critical for its function as a potential drug candidate. The pyridine ring, being polar and ionizable, is often used to enhance the solubility and bioavailability of less soluble compounds. researchgate.net The combination with the thiophene ring can further modulate properties like lipophilicity, electronic distribution, and molecular conformation. These modifications can lead to improved absorption, distribution, metabolism, and excretion (ADME) profiles, which are essential for the development of effective therapeutic agents. imist.ma The unique physicochemical properties and bioisosterism of these scaffolds have received significant attention in medicinal chemistry for optimizing lead molecules. researchgate.net
Data for 6-(3-Thienyl)pyridine-2-carboxaldehyde
The subject of this article, this compound, is a specific example of a pyridine-thiophene hybrid system. It is a solid compound at room temperature and serves as a valuable intermediate in chemical synthesis. mdpi.comsigmaaldrich.com
| Property | Value | Source Index |
|---|---|---|
| Molecular Formula | C10H7NOS | sigmaaldrich.comnih.govscbt.com |
| Molecular Weight | 189.23 g/mol | sigmaaldrich.comnih.govsigmaaldrich.com |
| CAS Number | 834884-76-3 | sigmaaldrich.comnih.govsigmaaldrich.com |
| Appearance | Solid | sigmaaldrich.comsigmaaldrich.com |
| Melting Point | 73-77 °C | sigmaaldrich.comsigmaaldrich.com |
| IUPAC Name | 6-thiophen-3-ylpyridine-2-carbaldehyde | nih.gov |
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
6-thiophen-3-ylpyridine-2-carbaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7NOS/c12-6-9-2-1-3-10(11-9)8-4-5-13-7-8/h1-7H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UPRCKKVQTPHFKG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=NC(=C1)C2=CSC=C2)C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7NOS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70584625 | |
| Record name | 6-(Thiophen-3-yl)pyridine-2-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70584625 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
189.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
834884-76-3 | |
| Record name | 6-(Thiophen-3-yl)pyridine-2-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70584625 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 6-(3-Thienyl)pyridine-2-carboxaldehyde | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthetic Methodologies for 6 3 Thienyl Pyridine 2 Carboxaldehyde
General Synthetic Strategies for Pyridine-2-carboxaldehydes
Pyridine-2-carboxaldehyde, also known as picolinaldehyde, is a valuable building block in pharmaceuticals and coordination chemistry. google.com Several robust methods exist for its synthesis and the synthesis of its derivatives.
One of the most direct and common routes is the oxidation of the corresponding 2-methylpyridine (2-picoline). google.com This transformation can be achieved using various oxidizing agents. For instance, selenium dioxide (SeO₂) is a classic reagent for this purpose. Another approach involves a multi-step sequence starting from 2-methylpyridine, which is first chlorinated to form 2-(chloromethyl)pyridine. This intermediate is then hydrolyzed to 2-pyridinemethanol, which is subsequently oxidized to the final aldehyde. google.comnih.gov This latter oxidation step can be performed under mild conditions using reagents like manganese dioxide (MnO₂) or through catalytic systems such as those employing TEMPO (2,2,6,6-tetramethylpiperidine-1-oxyl) with an oxidant like sodium hypochlorite. google.com
Another strategy involves the reduction of pyridine-2-carboxylic acid derivatives. Pyridine-2-carbonitrile can be catalytically hydrogenated in a controlled manner to yield the aldehyde. tcichemicals.com This method requires careful control to prevent over-reduction to the corresponding amine. Similarly, esters of pyridine-2-carboxylic acid can be reduced to the aldehyde using hydride reagents like diisobutylaluminium hydride (DIBAL-H) at low temperatures.
The table below summarizes common methods for the formation of the pyridine-2-carboxaldehyde core.
| Starting Material | Key Reagents | Intermediate(s) | Product |
| 2-Methylpyridine | 1. SeO₂ | Direct Oxidation | Pyridine-2-carboxaldehyde |
| 2-Methylpyridine | 1. Chlorinating Agent2. Base (hydrolysis)3. Oxidizing Agent (e.g., TEMPO/NaOCl) | 2-(Chloromethyl)pyridine,2-Pyridinemethanol | Pyridine-2-carboxaldehyde |
| Pyridine-2-carbonitrile | H₂, Catalyst (e.g., Pd/C) | Pyridine-2-carbaldimine | Pyridine-2-carboxaldehyde |
| Pyridine-2-carboxylic acid ester | DIBAL-H | - | Pyridine-2-carboxaldehyde |
Specific Synthetic Routes for the Introduction of the 3-Thienyl Moiety
The carbon-carbon bond between the pyridine (B92270) ring at the 6-position and the thiophene (B33073) ring at the 3-position is most effectively formed using palladium-catalyzed cross-coupling reactions. The two most prominent methods for this transformation are the Suzuki-Miyaura coupling and the Stille coupling.
The Suzuki-Miyaura reaction is a versatile method that couples an organoboron compound with an organohalide. nih.gov For the synthesis of 6-(3-thienyl)pyridine-2-carboxaldehyde, a plausible route involves the coupling of a 6-halopyridine-2-carboxaldehyde derivative (e.g., 6-bromo- or 6-chloropyridine-2-carboxaldehyde) with thiophene-3-boronic acid or its pinacol ester. The reaction is catalyzed by a palladium(0) complex and requires a base to activate the boronic acid. The aldehyde group may need to be protected (e.g., as an acetal) during the coupling to prevent side reactions, followed by a deprotection step.
The Stille reaction provides an alternative route, coupling an organohalide with an organotin compound (stannane). tcichemicals.com In this context, a 6-halopyridine-2-carboxaldehyde derivative would be reacted with 3-(tributylstannyl)thiophene. Stille couplings are known for their tolerance of a wide variety of functional groups, which might allow the reaction to proceed without protecting the aldehyde. tcichemicals.com
The table below outlines the general components for these cross-coupling reactions.
| Reaction | Pyridine Substrate | Thiophene Reagent | Catalyst | Base | Solvent |
| Suzuki-Miyaura | 6-Halopyridine-2-carboxaldehyde | Thiophene-3-boronic acid | Pd(PPh₃)₄, Pd(OAc)₂/Ligand | K₂CO₃, Cs₂CO₃, K₃PO₄ | Toluene, Dioxane, DME (often with water) |
| Stille | 6-Halopyridine-2-carboxaldehyde | 3-(Tributylstannyl)thiophene | Pd(PPh₃)₄ | Not required | Toluene, DMF, THF |
Preparation as a Key Intermediate in Chemical Synthesis
The thienyl-pyridine scaffold is a significant structural motif in medicinal chemistry, appearing in a range of biologically active compounds. The title compound, this compound, serves as a key intermediate for the synthesis of more complex molecules due to its combination of a bidentate-capable chelating system (the pyridine nitrogen and the aldehyde's carbonyl oxygen) and a versatile aldehyde functional group.
The aldehyde group is readily transformed into a variety of other functionalities. For example, it can undergo condensation with amines or hydrazines to form Schiff bases or hydrazones, respectively. These products are important ligands for the formation of metal complexes, some of which have been investigated for their anticancer properties. nih.gov Specifically, thiosemicarbazones derived from pyridine-2-carboxaldehyde derivatives are a well-studied class of compounds with potential antitumor activity. tcichemicals.com
Furthermore, the aldehyde can participate in reactions such as:
Wittig reaction: to form alkenes, extending the carbon chain.
Reductive amination: to introduce substituted amine groups.
Grignard/Organolithium addition: to generate secondary alcohols.
Oxidation: to form the corresponding carboxylic acid (6-(3-thienyl)picolinic acid), another important ligand scaffold.
These transformations allow chemists to use this compound as a starting point for building diverse molecular architectures for applications in drug discovery and materials science.
Derivatization Strategies and Synthetic Transformations Involving 6 3 Thienyl Pyridine 2 Carboxaldehyde
Synthesis of Thiosemicarbazone Derivatives
The synthesis of thiosemicarbazones from pyridine-2-carboxaldehyde analogues is a well-established field, driven by the significant biological activities exhibited by this class of compounds. nih.govnih.gov
The primary method for synthesizing thiosemicarbazone derivatives from 6-(3-thienyl)pyridine-2-carboxaldehyde is through a direct condensation reaction. google.comcapes.gov.br This reaction involves the formation of a Schiff base, where the carbonyl carbon of the aldehyde is attacked by the primary amine nitrogen of thiosemicarbazide (B42300) or a substituted thiosemicarbazide. ekb.eg The subsequent dehydration leads to the formation of a carbon-nitrogen double bond (imine), characteristic of thiosemicarbazones. ekb.egdergipark.org.tr
This synthetic approach is highly versatile, allowing for the introduction of various substituents by using different N-substituted thiosemicarbazides. nih.gov The reaction is generally high-yielding and straightforward, making it a common strategy for generating libraries of biologically active compounds. nih.gov
Table 1: General Scheme for Thiosemicarbazone Formation
| Reactant 1 | Reactant 2 | Product |
| This compound | Thiosemicarbazide | This compound thiosemicarbazone |
| This compound | N-Substituted Thiosemicarbazide | N-Substituted this compound thiosemicarbazone |
The formation of thiosemicarbazones via Schiff base condensation is generally efficient and can be optimized through several methods. dergipark.org.trderpharmachemica.com The reaction is typically performed by mixing the aldehyde and the thiosemicarbazide in a suitable solvent, most commonly ethanol (B145695) or methanol. nih.govdergipark.org.trderpharmachemica.com
The reaction can proceed at room temperature, but is often accelerated by heating the mixture to reflux. dergipark.org.tr Reaction times can vary from as little as 30 minutes to several hours to ensure complete conversion. nih.govdergipark.org.tr While the reaction often proceeds without a catalyst, the dehydration step can be facilitated by the addition of a weak acid or base. ekb.egderpharmachemica.com Upon completion, the product often crystallizes directly from the reaction mixture upon cooling, simplifying purification. dergipark.org.tr
Table 2: Typical Reaction Parameters for Pyridine-based Thiosemicarbazone Synthesis
| Parameter | Condition | Source |
| Solvent | Ethanol or Methanol | nih.govdergipark.org.trderpharmachemica.com |
| Temperature | Room Temperature to Reflux (e.g., 100 °C) | nih.govdergipark.org.tr |
| Time | 30 minutes to 6 hours | nih.govdergipark.org.tr |
| Catalyst | Generally not required; weak acid or base can be used | ekb.egderpharmachemica.com |
Preparation of Terpyridine Ligands
The 2,2':6',2''-terpyridine (tpy) framework is a privileged scaffold in coordination chemistry, renowned for its ability to form stable complexes with a wide range of metal ions. beilstein-journals.org The introduction of a thienyl group at the 4'-position can modulate the electronic and photophysical properties of the resulting metal complexes.
The most efficient and widely adopted method for synthesizing 4'-(3-thienyl)-2,2':6',2''-terpyridine is a one-pot variation of the Kröhnke synthesis. wikipedia.orgmdpi.comresearchgate.net This approach offers high convergence and operational simplicity compared to classical multi-step methods. mdpi.com
The synthesis involves the reaction of one equivalent of this compound with two equivalents of 2-acetylpyridine (B122185). mdpi.comresearchgate.net The reaction is conducted in a basic medium, typically using potassium hydroxide (B78521) (KOH), with a source of ammonia, such as aqueous ammonia, to facilitate the final cyclization step. researchgate.netconicet.gov.armdpi.com Ethanol is commonly employed as the solvent. conicet.gov.armdpi.com The components are typically stirred at room temperature for an extended period, often overnight, during which the desired terpyridine product precipitates from the solution and can be isolated through simple filtration. conicet.gov.armdpi.com While this method is generally effective, side reactions can sometimes occur. researchgate.net
Table 3: One-Pot Synthesis of 4'-(3-Thienyl)-2,2':6',2''-terpyridine
| Reactants | Reagents | Solvent | Conditions | Product |
| This compound (1 eq.) | Potassium Hydroxide (KOH) | Ethanol | Stirring at room temperature, ~16-18 hours | 4'-(3-Thienyl)-2,2':6',2''-terpyridine |
| 2-Acetylpyridine (2 eq.) | Aqueous Ammonia (NH₃) |
Formation of Stable Radical Precursors
Beyond its use in constructing chelating ligands, this compound can also serve as a starting material for the synthesis of stable organic radicals, such as verdazyls. rsc.orgsjsu.edu These molecules are of interest in materials science for their magnetic properties. nih.gov
The synthesis of 6-oxo-verdazyl radicals from aldehydes is a multi-step process that begins with a condensation reaction. sjsu.edunih.gov The first step involves the condensation of this compound with a substituted carbonohydrazide, for example, 2,4-diphenylcarbonohydrazide. nih.gov This reaction typically requires heating the reactants together, for instance at 80 °C, to form the corresponding tetrazinan-3(2H)-one, which is the diamagnetic radical precursor. nih.gov
In a subsequent step, this precursor is oxidized to generate the stable verdazyl radical. nih.gov A common oxidizing agent for this transformation is 1,4-benzoquinone. nih.gov The resulting verdazyl radical, bearing the 6-(3-thienyl)pyridyl substituent at the C3 position, is a stable, open-shell molecule. nih.gov
Table 4: Synthetic Scheme for Verdazyl Radical Formation
| Step | Reactants | Reagents/Conditions | Intermediate/Product |
| 1. Condensation | This compound + 2,4-Diphenylcarbonohydrazide | Heat (e.g., 80 °C), 3-6 hours | Tetrazinan-3(2H)-one precursor |
| 2. Oxidation | Tetrazinan-3(2H)-one precursor | 1,4-Benzoquinone, DCM, 60 °C, 3 hours | 3-(6-(3-Thienyl)pyridin-2-yl)-1,5-diphenyl-6-oxo-verdazyl radical |
Oxidation to Generate Stable Radicals
While specific studies detailing the oxidation of this compound to form isolable stable radicals are not extensively documented, research on structurally analogous compounds provides insight into potential reactive pathways. Investigations into the oxidation of 3-aminothieno[2,3-b]pyridine-2-carboxamides using a commercial bleach solution (aqueous sodium hypochlorite) have been conducted. nih.gov Instead of a simple conversion, this process led to an unexpected oxidative dimerization, suggesting the formation of transient radical intermediates. nih.gov
The reaction pathway and the final products were found to be highly dependent on the solvent used. nih.gov For instance, when the oxidation was performed in aqueous ethanol, a mixture of polycyclic dimerization products and solvolysis products was obtained. nih.gov This complex reactivity underscores that the oxidation of the thienopyridine core can initiate sophisticated transformations mediated by radical species. However, the scope of substrates that successfully undergo this dimerization is somewhat limited, with electron-donating groups on associated aryl substituents favoring the reaction, while strong electron-withdrawing groups can inhibit the formation of oxidation products. nih.gov
Synthesis of Polyheterocyclic Systems
The aldehyde functionality of this compound is a key handle for the construction of larger, multi-ring heterocyclic systems. Through condensation and cyclization reactions, it can be elaborated into various new ring structures, including pyrimidines, pyrazoles, and pyrans, or used to build fused-ring systems.
The synthesis of pyrimidine (B1678525), pyrazole (B372694), and pyran rings often involves the reaction of a 1,3-difunctional component with a suitable binucleophile. The aldehyde group in this compound can be readily converted into such a 1,3-difunctional precursor.
Pyrimidine Derivatives: Pyrimidine rings are commonly synthesized by condensing a three-carbon fragment with a compound containing an N-C-N unit, such as urea, thiourea, or guanidine (B92328). bu.edu.eg The aldehyde can be used to generate the required three-carbon unit, for example, by undergoing a Claisen-Schmidt or similar condensation with a ketone to form an α,β-unsaturated ketone. This intermediate can then be cyclized with guanidine hydrochloride to afford the corresponding pyrimidine derivative. bu.edu.eg
Pyrazole Derivatives: The construction of pyrazoles typically involves the cyclocondensation of a hydrazine (B178648) derivative with a 1,3-dicarbonyl compound or an α,β-unsaturated ketone. nih.govmdpi.com Starting from this compound, these precursors can be synthesized. For instance, reaction with an appropriate methyl ketone would yield an α,β-unsaturated ketone, which upon treatment with hydrazine, cyclizes to form the pyrazole ring. researchgate.net This method is a foundational strategy for accessing a wide array of substituted pyrazole compounds. nih.govyoutube.com
Pyran Derivatives: Fused and substituted pyrans can be accessed through multi-component reactions. The reaction of 2-acetylthiophene, an aromatic aldehyde, and an active methylene (B1212753) compound like malononitrile (B47326) or ethyl cyanoacetate (B8463686) has been shown to produce highly functionalized pyran and pyridine (B92270) derivatives. researchgate.net Similarly, this compound can react with active methylene compounds in the presence of a base to form intermediates that subsequently cyclize to yield pyran-based structures. nih.govresearchgate.net
| Target Heterocycle | Key Precursor from Aldehyde | Typical Reagents | General Reaction Type |
|---|---|---|---|
| Pyrimidine | α,β-Unsaturated Ketone | Ketone, Guanidine/Urea | Condensation/Cyclization bu.edu.eg |
| Pyrazole | α,β-Unsaturated Ketone or 1,3-Dicarbonyl | Hydrazine derivatives | Cyclocondensation nih.govmdpi.com |
| Pyran | Knoevenagel condensation product | Active methylene compounds (e.g., malononitrile) | Multi-component reaction/Cyclization researchgate.net |
The thienopyridine core is a privileged structure in medicinal chemistry, and this compound is a precursor for more elaborate fused systems. researchgate.netresearchgate.net Synthetic strategies generally involve either building a thiophene (B33073) ring onto a pyridine precursor or constructing a pyridine ring onto a thiophene derivative. nih.gov
Starting with precursors like 2-chloronicotinonitriles (2-chloro-3-cyanopyridines), reaction with sulfur nucleophiles can lead to the formation of a thiophene ring, yielding the thieno[2,3-b]pyridine (B153569) system. researchgate.net Further transformations can lead to complex structures. For example, 3-aminothieno[2,3-b]pyridine-2-carboxamides can react with reagents like formamide (B127407) to construct a fused pyrimidine ring, resulting in pyridothienopyrimidine derivatives. researchgate.net Similarly, other thieno[2,3-b]pyridine derivatives can be reacted with formamide to yield pyrimidino[4',5':4,5]thieno[2,3-b]pyridine structures. mdpi.com
Another approach involves the synthesis of thieno[2,3-c]pyridine (B153571) derivatives. nih.gov One metal-free method proceeds through a three-step sequence starting from 2-acetylthiophene. This involves a one-pot triazolization reaction, followed by a Pomeranz-Fritsch cyclization to create a fused triazole, and finally, an acid-mediated denitrogenative transformation to furnish the thieno[2,3-c]pyridine skeleton. nih.gov These examples highlight how the fundamental thienyl and pyridine components can be utilized to access a range of fused heterocyclic systems. abertay.ac.uk
Imine Bond Cleavage and Stability Considerations in Derivatives
The aldehyde group of this compound readily reacts with primary amines to form imines, also known as Schiff bases. The stability of these C=N double bonds is a critical factor in their application. While specific studies on the stability and cleavage of imine derivatives of this particular aldehyde are not detailed in the provided search results, general principles of imine chemistry apply.
Imine bonds are typically susceptible to cleavage by hydrolysis, especially under acidic conditions. The equilibrium between the imine and its constituent aldehyde and amine can be shifted back towards the starting materials in the presence of water. The electronic nature of the aromatic rings attached to the imine carbon influences its stability. The electron-withdrawing character of the pyridine ring can increase the electrophilicity of the imine carbon, potentially making it more susceptible to nucleophilic attack by water, thereby facilitating hydrolysis. Conversely, the electron-donating nature of the thiophene ring might slightly counteract this effect. The presence of the pyridine nitrogen also offers a potential site for chelation if the amine portion of the derivative contains a suitable coordinating group, which could enhance the stability of the imine derivative.
Coordination Chemistry of Ligands Derived from 6 3 Thienyl Pyridine 2 Carboxaldehyde
Metal Complexes of Thiosemicarbazone Ligands
Thiosemicarbazones, formed by the condensation of an aldehyde or ketone with thiosemicarbazide (B42300), are a prominent class of chelating agents in coordination chemistry. aip.orgresearchgate.net The thiosemicarbazone derived from 6-(3-thienyl)pyridine-2-carboxaldehyde and its N-substituted analogues have been shown to form stable complexes, particularly with copper(II). aip.orgukm.my
The synthesis of copper(II) complexes with thiosemicarbazone ligands derived from this compound has been successfully achieved through direct reaction methods. aip.orgukm.my Typically, the thiosemicarbazone ligand, such as this compound-4N-ethylthiosemicarbazone (HL¹) or this compound-4N-phenylthiosemicarbazone (HL²), is reacted with a copper(II) salt like copper(II) chloride dihydrate (CuCl₂·2H₂O) in an ethanolic solution. ukm.my This process yields complexes such as [Cu(L¹)Cl]₂·2H₂O and [Cu(HL²)Cl₂]. ukm.my Similarly, reacting the unsubstituted 6-(3-thienyl)pyridine-2-thiosemicarbazone (referred to as HTPYTSC or HL) with copper(II) chloride or copper(II) nitrate (B79036) results in the formation of complexes like [Cu(HL)Cl]Cl·H₂O and [Cu(L)NO₃]·H₂O. aip.org
These synthesized ligands and their corresponding copper(II) complexes are characterized using a suite of analytical and spectroscopic techniques. aip.orgukm.my Elemental analysis for carbon, hydrogen, nitrogen, and sulfur (CHNS) confirms the empirical formula of the compounds. aip.org Molar conductance measurements help in determining the electrolytic nature of the complexes. aip.orgukm.my Spectroscopic methods, including Fourier-Transform Infrared (FT-IR) and UV-Visible spectroscopy, provide critical insights into the ligand's coordination mode. aip.orgukm.my Magnetic susceptibility measurements are also employed to determine the magnetic properties of the copper(II) center. aip.orgukm.my
Table 1: Characterization Data for Selected Copper(II) Thiosemicarbazone Complexes
| Compound | Formula | Molar Conductance (Ω⁻¹ cm² mol⁻¹) | Magnetic Moment (B.M.) | Color |
| [Cu(L¹)Cl]₂·2H₂O | C₂₆H₂₈Cl₂Cu₂N₈S₂·2H₂O | 15.3 (in DMSO) | 1.85 | Green |
| [Cu(HL²)Cl₂] | C₁₇H₁₄Cl₂CuN₄S | 20.5 (in DMSO) | 1.89 | Brown |
| [Cu(HL)Cl]Cl·H₂O | C₁₁H₁₀Cl₂CuN₄S·H₂O | 115 (in DMF) | 1.75 | Green |
| [Cu(L)NO₃]·H₂O | C₁₁H₉CuN₅O₃S·H₂O | 75 (in DMF) | 1.78 | Brown |
Data sourced from references aip.orgukm.my. L¹ represents the deprotonated form of this compound-4N-ethylthiosemicarbazone. HL² represents the neutral this compound-4N-phenylthiosemicarbazone ligand. HL represents the neutral 6-(3-thienyl)pyridine-2-thiosemicarbazone ligand, and L is its deprotonated form.
Research has consistently shown that thiosemicarbazones derived from this compound act as tridentate ligands. aip.orgukm.my The chelation to the metal center occurs through three specific donor atoms: the nitrogen atom of the pyridine (B92270) ring, the nitrogen atom of the azomethine group (C=N), and the sulfur atom of the thiocarbonyl (C=S) or thiol (C-S) group. aip.orgukm.myresearchgate.net This NNS donor set allows the ligand to form stable five- and six-membered chelate rings with the central copper(II) ion, a common feature for α-N-heterocyclic thiosemicarbazones. aip.orgnih.gov The coordination of the pyridine nitrogen is indicated by shifts in the UV-Visible spectra. aip.org This tridentate coordination is a key factor in the stability and the resulting geometry of the metal complexes. researchgate.netnih.gov
Thiosemicarbazone ligands can exist in two tautomeric forms: the thione form (containing a C=S bond) and the thiol form (containing a C-SH group after proton migration). scispace.comnih.gov This property plays a crucial role in their coordination chemistry. aip.orgresearchgate.net The ligand can coordinate to a metal ion as a neutral molecule in its thione form or, following deprotonation of the N-H proton adjacent to the sulfur atom, as a monobasic anion in its thiol form. aip.orgscispace.comnih.gov
Studies on copper(II) complexes of 6-(3-thienyl)pyridine-2-thiosemicarbazone demonstrate this dual behavior explicitly. aip.org In the complex [Cu(HL)Cl]Cl·H₂O, the ligand coordinates in its neutral thione form. aip.org Conversely, in the complex [Cu(L)NO₃]·H₂O, the ligand acts as an anionic ligand, coordinating in its deprotonated thiol form. aip.org This deprotonation and coordination as a thiolate is often facilitated by the reaction conditions and the nature of the metal salt used. aip.orgacs.org The ability to coordinate in either form adds to the versatility of these ligands in forming diverse metal complexes. giqimo.com
Based on spectral and magnetic data, specific coordination geometries have been proposed for the copper(II) complexes of these thiosemicarbazone ligands. aip.orgukm.my For the dimeric complex [Cu(L¹)Cl]₂·2H₂O, a square pyramidal geometry around each copper(II) center is suggested. ukm.my A similar square pyramidal geometry is proposed for the monomeric [Cu(HL²)Cl₂] complex. ukm.my In other cases, such as for the complexes [Cu(HL)Cl]Cl·H₂O and [Cu(L)NO₃]·H₂O, a square planar geometry is proposed for the copper(II) ion. aip.org These geometries are common for copper(II) complexes and are influenced by the tridentate nature of the ligand and the identity of the co-ligands (e.g., chloride, nitrate). aip.orgnih.gov
Terpyridine Metal Complexes
Another important class of ligands derived from this compound are terpyridines. 2,2′:6′,2″-Terpyridines are highly popular tridentate ligands in coordination chemistry, known for forming stable complexes with a vast range of transition metals. researchgate.netnih.gov By reacting 2-acetylpyridine (B122185) with this compound, or through related synthetic strategies, one can synthesize 4′-(3-thienyl)-2,2′:6′,2″-terpyridine. researchgate.net This ligand retains the thienyl moiety while providing a classic NNN donor set for metal coordination. researchgate.netnih.gov
The ligand 4′-(3-thienyl)-2,2′:6′,2″-terpyridine has been used to form stable complexes with several transition metal ions, including iron(II), ruthenium(II), osmium(II), and cobalt(II). researchgate.net The synthesis of these complexes typically involves reacting the terpyridine ligand with an appropriate metal salt, often leading to the formation of bis-terpyridine complexes with the general formula [M(tpy)₂]ⁿ⁺. nih.govrsc.org These reactions usually result in intensely colored solutions, characteristic of d-d electronic transitions and metal-to-ligand charge transfer (MLCT) bands in the resulting complexes. nih.gov The formation and characterization of Fe(II), Ru(II), Os(II), and Co(II) complexes containing the 4′-(3-thienyl)-2,2′:6′,2″-terpyridine ligand have been described, highlighting the versatility of this ligand system. researchgate.net The resulting complexes are of significant interest due to their potential applications in areas such as materials science and catalysis, stemming from their rich electrochemical and photophysical properties. taylorandfrancis.combeilstein-journals.org
Ruthenium(II) Complexes with Thioether-Appended Iminopyridine Ligands
Iminopyridine ligands are readily synthesized through the condensation reaction of an aldehyde, such as this compound, with a primary amine. When the amine contains a thioether group, the resulting ligand is a multidentate system capable of binding to a metal center through the nitrogen atoms of the pyridine and imine groups, as well as the sulfur atom of the thioether. These are often referred to as NNS ligands.
Ruthenium(II) is a prime candidate for coordination with such ligands due to its rich photochemical and electrochemical properties. acs.org The coordination of thioether-appended α-iminopyridine ligands with Ruthenium(II) has been a subject of detailed study. chemrxiv.org Research has shown that the coordination mode of the ligand can be controlled. chemrxiv.org For instance, using a [(p-cymene)RuCl] dimer as the metal precursor can lead to a κ²-N,N coordination, where only the two nitrogen atoms bind to the ruthenium center, leaving the thioether group uncoordinated. chemrxiv.org However, the introduction of a strong field ligand like acetonitrile (B52724) can displace the p-cymene (B1678584) group, allowing the thioether sulfur to coordinate and forcing the iminopyridine ligand into a tridentate κ³-N,N,S binding mode. chemrxiv.org
Table 1: Coordination Modes of Thioether-Appended Iminopyridine Ligands with Ruthenium(II) This table is generated based on findings from related studies and illustrates potential coordination behaviors.
| Ruthenium Precursor | Ancillary Ligands | Resulting Coordination Mode | Key Feature |
|---|---|---|---|
| [(p-cymene)RuCl]₂ | p-cymene | κ²-N,N | Thioether group remains uncoordinated. chemrxiv.org |
| [(p-cymene)RuCl]₂ | Acetonitrile or Triphenylphosphine | κ³-N,N,S | Displacement of p-cymene allows for tridentate coordination. chemrxiv.org |
Principles of Metal-Ligand Chelation and Stability
The enhanced stability of complexes formed with multidentate ligands compared to those with an equivalent number of monodentate ligands is known as the chelate effect. libretexts.orgfiveable.me This principle is central to understanding the coordination chemistry of ligands derived from this compound, which are inherently multidentate.
Thermodynamic Basis of the Chelate Effect The stability of a metal complex is governed by the change in Gibbs free energy (ΔG) upon its formation. The relationship is given by the equation ΔG° = ΔH° - TΔS°, where ΔH° is the change in enthalpy and ΔS° is the change in entropy. dalalinstitute.com A more negative ΔG° corresponds to a larger stability constant (K) and a more stable complex.
When a multidentate (chelating) ligand replaces multiple monodentate ligands, the number of independent molecules in the solution increases. libretexts.org For example, one bidentate ligand replacing two monodentate ligands results in a net increase of one molecule in the system. This increase in the number of free molecules leads to a significant positive change in entropy (+ΔS°), making the TΔS° term large and negative. libretexts.org While the enthalpy change (ΔH°) is often similar for complexes with monodentate and multidentate ligands of the same type, the large, favorable entropy change is the primary thermodynamic driving force for the chelate effect. dalalinstitute.comlibretexts.org
Factors Affecting Chelate Stability Several factors influence the stability of a chelated complex:
Denticity: Higher denticity, or a greater number of donor atoms in a single ligand, generally leads to a more stable complex due to a more significant entropy gain. numberanalytics.com
Chelate Ring Size: The formation of a ring structure including the metal ion is a defining feature of chelation. fiveable.me Five- and six-membered rings are typically the most stable due to minimal ring strain. dalalinstitute.comnumberanalytics.com
Hard and Soft Acids and Bases (HSAB) Theory: This principle helps predict ligand selectivity. rsc.org Hard metal ions (e.g., Fe³⁺, Al³⁺) prefer to bind with hard donor atoms (e.g., O, N), while soft metal ions (e.g., Ag⁺, Hg²⁺) favor soft donor atoms (e.g., S, P). rsc.org The iminopyridine ligands discussed, with their nitrogen and potential sulfur donors, can be tailored to selectively bind different metals.
Table 2: Thermodynamic Comparison of Chelate vs. Non-Chelate Complex Formation This table illustrates the thermodynamic principle of the chelate effect using a representative example. libretexts.org
| Reaction | log(K) | ΔG° (kJ/mol) | ΔH° (kJ/mol) | -TΔS° (kJ/mol) |
|---|---|---|---|---|
| [Ni(H₂O)₆]²⁺ + 6 NH₃ ⇌ [Ni(NH₃)₆]²⁺ + 6 H₂O | 8.61 | -49.1 | -54.3 | +5.2 |
| [Ni(H₂O)₆]²⁺ + 3 en ⇌ [Ni(en)₃]²⁺ + 6 H₂O | 18.28 | -104.3 | -57.2 | -47.1 |
Data adapted from reference libretexts.org. The significantly more negative ΔG° for the ethylenediamine (B42938) (en) complex, driven by the large negative -TΔS° term, demonstrates the chelate effect.
Exploration as Precursors for Metallopolymers
Metallopolymers, also known as coordination polymers, are macromolecules consisting of repeating monomer units linked together by metal-ligand coordination bonds. These materials are of great interest due to their diverse applications in catalysis, smart materials, and electronics. Ligands derived from this compound are excellent candidates for use as monomeric building blocks in the synthesis of such polymers.
The process involves the self-assembly of ligand monomers with metal ions. The iminopyridine derivatives of the title aldehyde can act as the organic linkers. When mixed with a suitable metal salt, the nitrogen atoms of the pyridine and imine groups can coordinate to the metal ions, forming an extended, polymer-like chain. The thienyl group can also play a role in modulating the electronic properties of the final polymer.
The synthesis of these materials often involves the simple mixing of the ligand and a metal salt in an appropriate solvent. researchgate.net The structure and properties of the resulting metallopolymer are highly tunable and depend on:
The Ligand Backbone: The steric bulk and flexibility of the organic linker influence the polymer's final structure and porosity. researchgate.net
Ligand-to-Metal Ratio: The stoichiometry of the reactants can control the formation of different types of complexes and polymer chain lengths.
Iminopyridine-based systems have been successfully used to create metallopolymers with various transition metals. These polymers can exhibit interesting properties, such as shape-memory effects or catalytic activity, stemming from the dynamic and reversible nature of the metal-ligand bond. researchgate.net
Table 3: Components for Hypothetical Metallopolymers from this compound Derivatives This table outlines the potential components and resulting properties for metallopolymers based on the described chemistry.
| Ligand Monomer (Derived from...) | Metal Ion | Potential Polymer Structure | Potential Properties |
|---|---|---|---|
| Condensation with a simple diamine | Fe(II), Zn(II) | Linear or cross-linked chains | Electrochromic, magnetic |
| Condensation with a thioether-containing amine | Ru(II), Pd(II) | Helical or sheet-like structures | Catalytic, luminescent |
| Condensation with a bulky aromatic amine | Co(II), Ni(II) | Porous frameworks | Gas sorption, responsive materials |
Biological and Medicinal Chemistry Applications of 6 3 Thienyl Pyridine 2 Carboxaldehyde Derivatives
Antimicrobial Activity
Derivatives of 6-(3-Thienyl)pyridine-2-carboxaldehyde have demonstrated a broad spectrum of antimicrobial activity, positioning them as promising candidates in the effort to combat drug-resistant pathogens.
Antibacterial Efficacy Against Specific Strains (e.g., MRSA, B. subtilis, S. aureus, E. coli)
Research has shown that various derivatives exhibit notable efficacy against both Gram-positive and Gram-negative bacteria. For instance, certain novel bisindole tetrahydrocarbazoles and carbazoles, synthesized through dimerization and hybridization strategies, have shown activity against methicillin-resistant Staphylococcus aureus (MRSA) strains like USA300 and JE2, as well as methicillin-sensitive S. aureus (MSSA) strains. mdpi.com Specifically, 5-cyano substituted derivatives demonstrated the most potent activities. mdpi.com
Other studies on related pyridine (B92270) derivatives have also confirmed their antibacterial potential. Pyrazolo[3,4-b]pyridines and thieno[2,3-b]pyridines have displayed moderate activity against Bacillus subtilis, Staphylococcus aureus, Escherichia coli, and Pseudomonas aeruginosa. japsonline.com For example, a pyridine-2-carboxaldehyde isonicotinoyl hydrazone derivative showed a minimum inhibitory concentration (MIC) of 0.5 mg/ml against E. coli and 1 mg/ml against S. aureus. researchgate.net Furthermore, some thieno[2,3‐b]pyridine derivatives have shown equipotent activity to the antibiotic ciprofloxacin (B1669076) against B. subtilis. researchgate.net
| Bacterial Strain | Derivative Class | Observed Activity | Source |
|---|---|---|---|
| MRSA (USA300, JE2) | Bisindole tetrahydrocarbazoles/carbazoles | Active at concentrations <16 µg/mL | mdpi.com |
| Staphylococcus aureus | Thieno[2,3‐b]pyridine derivative | Equipotent to ciprofloxacin (MIC = 20 μg/mL) | researchgate.net |
| Staphylococcus aureus | Pyridine-2-carboxaldehyde isonicotinoyl hydrazone | MIC = 1 mg/ml | researchgate.net |
| Bacillus subtilis | Thieno[2,3‐b]pyridine derivative | Equipotent to ciprofloxacin (MIC = 10 μg/mL) | researchgate.net |
| Escherichia coli | Pyridine-2-carboxaldehyde isonicotinoyl hydrazone | MIC = 0.5 mg/ml | researchgate.net |
Antifungal Properties
The antifungal potential of this class of compounds is also significant. Studies have revealed that certain thieno[2,3-d]pyrimidine (B153573) derivatives, which are structurally related, possess antifungal properties. uran.ua One particular thieno[2,3‐b]pyridine derivative demonstrated superior anti-candida properties compared to the standard antifungal drug amphotericin B, with a MIC value of 5 μg/mL. researchgate.net Additionally, Schiff base complexes derived from heterocyclic compounds have been screened against fungal species such as Candida albicans and Aspergillus niger, showing that metal complexation can enhance activity. ijasrm.com Pyrimidine (B1678525) derivatives have also been evaluated against a range of phytopathogenic fungi, with many showing potent fungicidal activities. nih.gov
Synergistic Effects of Metal Complexation on Antimicrobial Activity
A key finding in the study of these derivatives is the enhanced antimicrobial effect observed upon complexation with metal ions. ekb.egekb.eg Metal-based medications are considered a valuable chemotherapeutic approach to potentially overcome drug resistance due to their unique structural features. ekb.egekb.eg
Research on pyridyl-arylidine Schiff base ligands complexed with transition metals like cobalt(II) and silver(I) showed potent activity against E. coli, even more potent than the antibiotic Neomycin. ekb.eg The resulting metal complexes consistently demonstrate superior antibacterial efficiency compared to the un-complexed ligands. ekb.egekb.eg This enhancement is often explained by chelation theory, which suggests that the chelation process increases the lipophilic nature of the complex, facilitating its penetration through the lipid membranes of microorganisms. mdpi.com This improved transport allows the compound to more effectively reach and deactivate essential enzymes within the microbes. ijasrm.commdpi.com
Anticancer and Antitumor Potential
The pyridine and thienopyridine scaffolds are integral to many compounds developed for cancer therapy. arabjchem.orgresearchgate.net Derivatives of this compound have been a focus of such research, showing promise as cytotoxic agents against various cancer cell lines and as inhibitors of key enzymes in cancer cell proliferation.
Cytotoxic Activity Against Various Cancer Cell Lines
A wide array of derivatives has been synthesized and evaluated for their in vitro anticancer activity against numerous human cancer cell lines. For example, novel thieno[2,3-b]pyridine (B153569) derivatives have been tested against sensitive and multidrug-resistant leukemia cells (CCRF-CEM and CEM/ADR5000), with some compounds showing significant growth inhibitory activity. nih.gov One derivative with a phenol (B47542) moiety was particularly effective, with IC50 values of 2.580 µM and 4.486 µM against the sensitive and resistant lines, respectively. nih.gov
Other studies have demonstrated the cytotoxic effects of these derivatives on a range of solid tumors. Thieno[2,3-b]pyridine derivatives modified at the 2-position exhibited IC50 values below 50 µM against breast (MCF-7) and cervical (HeLa) cancer cell lines. ut.ac.ir Similarly, certain 4,6-diaryl-2-imino-1,2-dihydropyridine-3-carbonitriles have shown potent inhibition of human HT-29 colon adenocarcinoma tumor cell growth, with the most active compound recording an IC50 of 3 µM. nih.gov Pyridine-ureas have also been identified as effective anticancer agents, with one derivative proving to be 8.7 times more active than Doxorubicin against the MCF-7 breast cancer cell line. mdpi.com
| Cancer Cell Line | Cell Line Type | Derivative Class | IC50 Value | Source |
|---|---|---|---|---|
| CCRF-CEM | Leukemia (Sensitive) | Thieno[2,3-b]pyridine | 2.580 µM | nih.gov |
| CEM/ADR5000 | Leukemia (Resistant) | Thieno[2,3-b]pyridine | 4.486 µM | nih.gov |
| MCF-7 | Breast Cancer | Pyridine-urea | 0.22 µM | mdpi.com |
| HT-29 | Colon Adenocarcinoma | 4,6-diaryl-2-imino-1,2-dihydropyridine-3-carbonitrile | 3 µM | nih.gov |
| HepG2 | Liver Cancer | Thieno[2,3‐b]pyridine | Data available | arabjchem.org |
| A375 | Melanoma | Tl(III) complex with pyridine dicarboxylic acid derivative | Data available | nih.gov |
Inhibition of Ribonucleotide Reductase Activity
A significant mechanism contributing to the anticancer potential of these compounds is the inhibition of ribonucleotide reductase (RR). elsevierpure.com This enzyme is crucial for the synthesis of DNA precursors and is a well-established target for antineoplastic agents. elsevierpure.com
Specifically, α-(N)-heterocyclic carboxaldehyde thiosemicarbazones, which are direct derivatives, have been extensively studied as potent RR inhibitors. nih.govnih.gov The compound 3-aminopyridine-2-carboxaldehyde thiosemicarbazone (Triapine) is a leading example and has undergone clinical investigation. elsevierpure.comdiva-portal.org Studies on L1210 leukemia cells showed that Triapine and its analogs are powerful inhibitors of both cell growth and ribonucleotide reductase activity. nih.gov These compounds effectively block the incorporation of cytidine (B196190) into DNA by inhibiting the reductase enzyme, leading to an accumulation of cells in the S-phase of the cell cycle and ultimately inhibiting cancer cell proliferation. nih.gov Mechanistic studies suggest that metal complexes of Triapine, particularly with iron, are key to its activity, leading to the generation of reactive oxygen species that damage the RR enzyme. diva-portal.org
Influence on Cell Cycle Progression
The cell cycle is a critical process in cell proliferation, and its dysregulation is a hallmark of cancer. Certain derivatives of pyridine and related heterocyclic structures have been investigated for their effects on cell cycle progression.
Novel Thallium(III) complexes incorporating pyridine-2,6-dicarboxylate (B1240393) derivatives have demonstrated the ability to arrest the cell cycle in the G2-M phase in A375 human melanoma cells. pensoft.net Two of these complexes, designated C1 and C3, were shown to induce apoptosis following this cell cycle arrest. pensoft.net The cytotoxic effects of these complexes on A375 cells were significant, with C3 showing a particularly potent inhibitory concentration (IC50) of 7.23 μM. pensoft.net
While not direct derivatives of this compound, these findings highlight the potential of the broader pyridine scaffold to be chemically modified to influence cell cycle pathways.
Table 1: Effect of Pyridine-2,6-dicarboxylate Tl(III) Complexes on A375 Cancer Cell Viability
| Compound | IC50 (μM) | Viability Inhibition (%) |
| C1 | 81.45 | 55.44 |
| C2 | 421.13 | 35.28 |
| C3 | 7.23 | 69.62 |
| Oxaliplatin | 331.03 | 46.79 |
| Data sourced from a study on novel Tl(III) complexes containing pyridine dicarboxylic acid derivatives. pensoft.net |
Antioxidant Activity
While direct studies on the antioxidant properties of this compound derivatives are not extensively documented in the reviewed literature, research on related pyridine and thienopyridine structures provides insights into the potential antioxidant capacity of this class of compounds.
A study on pyridine-based chalcones revealed that some derivatives exhibit notable antioxidant activity. nih.gov For instance, in a ferrous ion chelating assay, compounds 3e, 3g, and 3i showed higher antioxidant activity than the reference agent, quercetin. nih.gov In the Trolox equivalent antioxidant capacity (TEAC) assay, compounds 3g and 3h also demonstrated acceptable antioxidant properties. nih.gov
Furthermore, derivatives of thiazolo[4,5-b]pyridine (B1357651) have been synthesized and evaluated for their antioxidant effects using the 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical scavenging method. pensoft.net This suggests that the inclusion of a thiazole (B1198619) ring fused to the pyridine core can confer antioxidant properties. Other studies have also reported the in vitro antioxidant activity of various new fused pyridine analogs, with some compounds exhibiting potent oxygen free-radical scavenging activity. nih.gov A series of benzophenones possessing a pyridine nucleus were also evaluated, with some compounds showing good activity in DPPH, nitric oxide, and hydrogen peroxide free radical scavenging assays. derpharmachemica.com
Table 2: Antioxidant Activity of Selected Pyridine-Based Chalcones (Ferrous Ion Chelating Method)
| Compound | EC50 (µg/mL) ± SD |
| 3e | 16.53 ± 1.21 |
| 3g | 58.85 ± 1.10 |
| 3i | 58.73 ± 12.94 |
| Quercetin (Reference) | 87.24 ± 3.93 |
| Data from a study on the antioxidant activity of 1-phenyl-3-(pyridin-2-yl)prop-2-en-1-one (B14166183) derivatives. nih.gov |
Anti-inflammatory Properties
Inflammation is a key pathological factor in many diseases, and compounds with anti-inflammatory properties are of significant therapeutic interest. Research into thienopyridine derivatives, which are structurally related to this compound, has revealed promising anti-inflammatory activity.
A series of 6-aryl-3-amino-thieno[2,3-b]pyridine derivatives were synthesized and evaluated for their ability to inhibit the production of nitric oxide (NO), a key inflammatory mediator. nih.gov In this study, the derivative designated as 1a showed potent inhibition of NO production. nih.gov Further structure-activity relationship studies identified analogues 1f and 1o as highly potent inhibitors of NO production, with IC50 values of 3.30 and 3.24 μM, respectively. nih.gov These findings suggest that the 6-aryl-3-amino-thieno[2,3-b]pyridine scaffold is a promising template for the development of novel anti-inflammatory agents. nih.gov
Additionally, other studies have reported the synthesis of new pyridine derivatives with demonstrated anti-inflammatory activity, further supporting the potential of this heterocyclic system in inflammation research. wjpsonline.com
Table 3: Inhibitory Activity of 6-aryl-3-amino-thieno[2,3-b]pyridine Derivatives on NO Production
| Compound | IC50 (μM) |
| 1f | 3.30 |
| 1o | 3.24 |
| Data from a study on 6-aryl-3-amino-thieno[2,3-b]pyridine derivatives as potential anti-inflammatory agents. nih.gov |
Antiviral Properties
The development of new antiviral agents is a critical area of pharmaceutical research. The thienopyridine scaffold has emerged as a promising structure for the discovery of novel antiviral compounds.
A study investigating the antiviral effects of new thieno[2,3-b]pyridine derivatives against the Mayaro virus (MAYV), an alphavirus, found that all seven tested derivatives were effective in reducing viral production at non-toxic concentrations in Vero cells. derpharmachemica.com One of the most promising molecules from this series demonstrated a strong anti-MAYV effect at both the early and late stages of viral replication, indicating that it may interfere with multiple steps in the viral life cycle. derpharmachemica.com
In a broader context, many pyridine-containing compounds have been reported to possess antiviral activities. researchgate.net For example, a review of the literature highlights that pyridine derivatives are noted for their therapeutic properties, including antiviral effects. researchgate.net Another study on novel 2-benzoxyl-phenylpyridine derivatives showed that some of these compounds exhibited excellent antiviral effects on both coxsackievirus B3 (CVB3) and adenovirus 7 (ADV7). nih.gov These derivatives were found to target the early stages of CVB3 replication, including viral RNA replication and protein synthesis. nih.gov
Other Pharmacological Activities
Derivatives of pyridine and related thienopyridine structures have been shown to exhibit a wide range of other pharmacological activities beyond those previously discussed.
Thieno[2,3-b]pyridine derivatives have been identified as a new class of drugs with anti-platelet activity. nih.gov Six compounds from this class were found to inhibit both platelet activation and aggregation in vitro, and they also demonstrated a synergistic effect with aspirin. nih.gov Some of these compounds showed greater activity than the commonly used anti-platelet drug, clopidogrel. nih.gov
In the area of oncology, 6-substituted pyrrolo[2,3-d]pyrimidine thienoyl antifolates have been developed as potent inhibitors of tumor cell proliferation. beilstein-journals.org These compounds are designed to be selective for high-affinity folate receptors and the proton-coupled folate transporter, which are often overexpressed in cancer cells. beilstein-journals.org
Furthermore, various thieno[2,3-b]pyridines have been reported to possess a broad spectrum of biological applications, including anti-diabetic, antimicrobial, antitumor, anticancer, antiparasitic, and neurotropic activities. derpharmachemica.com
Structure-Activity Relationship Studies of Derivatized Compounds
Structure-activity relationship (SAR) studies are fundamental to medicinal chemistry for the rational design of more potent and selective drug candidates. For derivatives of thienopyridines, some SAR insights have been elucidated.
In the study of 6-aryl-3-amino-thieno[2,3-b]pyridine derivatives as anti-inflammatory agents, the nature and position of substituents on the aryl ring at the 6-position were found to significantly influence the inhibitory activity against NO production. nih.gov The most potent analogues, 1f and 1o, were identified through these SAR studies, highlighting the importance of specific structural features for anti-inflammatory potency. nih.gov
The development of pesticidal agents has also benefited from SAR studies of related compounds. One study was initiated based on a "hit" molecule, 2-((3-cyano-6-methyl-4-(thiophen-2-yl)pyridin-2-yl)thio)-N-(3-fluorophenyl)acetamide, which contains a substituted thienyl-pyridine heterocycle. capes.gov.br The combination of the thienyl-pyridine, thioether, and acetamide (B32628) moieties in this hit compound suggested that further optimization and derivatization could lead to new bioactive discoveries. capes.gov.br
Applications in Materials Science and Supramolecular Chemistry
Development of Functionalized Materials
This compound serves as a critical precursor for creating materials with specific electronic and magnetic properties. Its reactive aldehyde group allows for further chemical modifications, leading to the development of sophisticated functional materials.
Stable free radicals are recognized as a promising avenue for the construction of novel conducting and magnetic materials. tandfonline.com The strategic design of molecules containing both a stable radical and a polymerizable unit, such as thiophene (B33073), is a key approach in this field. 6-(3-Thienyl)pyridine-2-carboxaldehyde is an ideal starting material for this purpose. The thiophene moiety can be polymerized, while the pyridine-2-carboxaldehyde portion can be converted into a stable radical. This dual functionality allows for the creation of polymers with embedded radical centers, which can lead to materials with interesting conductive and magnetic behaviors. tandfonline.com
Researchers have successfully used this compound to synthesize stable verdazyl radicals. The process involves a condensation reaction between the aldehyde and 2,4-dimethylcarbonohydrazide to form a tetrazinan-3-one precursor. tandfonline.com Subsequent oxidation of this precursor yields the target verdazyl radical, specifically 6-(3-thienyl)-pyridine-2-(1,5-dimethyl-6-oxoverdazyl). tandfonline.com These resulting radical compounds are stable in both air and organic solvents. tandfonline.com
The synthesis and characterization of these compounds have been thoroughly investigated. The transformation from the precursor to the radical is evidenced by shifts in the carbonyl stretching frequency in infrared spectroscopy. tandfonline.com
Table 1: Characterization Data of a Verdazyl Radical Derived from this compound
| Compound | Precursor Carbonyl Stretching (cm⁻¹) | Radical Carbonyl Stretching (cm⁻¹) |
|---|---|---|
| 2,4-dimethyl-6-(6-(thiophen-3-yl)pyridin-2-yl)-1,2,4,5-tetrazinan-3-one | 1629 | 1660 |
Data sourced from Chahma et al., 2021. tandfonline.com
Theoretical calculations, such as ab initio molecular orbital calculations, have been employed to understand the electronic properties of both the precursor and the resulting radical. These studies show that for the precursor, the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) are located on the pyridine (B92270) and thiophene rings. In contrast, for the verdazyl radical, the HOMO remains on the aromatic rings while the LUMO is found on the verdazyl ring. tandfonline.com
Supramolecular Assembly and Interactions
In related pyridine-carboxamide systems, intermolecular hydrogen bonds play a significant role in the formation of the supramolecular architecture. For instance, in the crystal structures of N-(pyridine-2-carbonyl)pyridine-2-carboxamides, which share a similar structural motif, hydrogen bonding is a dominant feature. nih.gov These interactions can link molecules into chains or more complex networks, influencing the material's bulk properties. The presence of nitrogen and oxygen atoms in this compound and its derivatives provides sites for hydrogen bond donors and acceptors, facilitating the formation of ordered crystalline structures.
Aromatic π-π stacking is another critical non-covalent interaction that influences the crystal packing of organic molecules containing aromatic rings. researchgate.net The pyridine and thiophene rings in this compound are both π-rich systems capable of engaging in such interactions. Studies on pyridine dimers have shown that the antiparallel-displaced geometry is the most stable, with a significant binding energy. researchgate.net This type of interaction is important in molecular recognition and in the self-assembly of supramolecular structures. researchgate.netnih.gov
The interplay between the electron-deficient pyridine ring and the electron-rich thiophene ring can lead to specific and directional π-π stacking arrangements, which are fundamental to the design of new materials with tailored electronic and photophysical properties. rsc.org
Table 2: Calculated Binding Energies for Pyridine Dimer Geometries
| Dimer Geometry | Binding Energy (kcal/mol) |
|---|---|
| Parallel-Sandwich | 1.53 |
| Antiparallel-Sandwich | 3.05 |
| Parallel-Displaced | 2.39 |
| Antiparallel-Displaced | 3.97 |
| T-up | 1.91 |
| T-down | 1.47 |
Data sourced from a study on pyridine dimers by Sinnokrot et al., which provides insight into potential interactions. researchgate.net
Computational and Theoretical Investigations of 6 3 Thienyl Pyridine 2 Carboxaldehyde and Its Derivatives
Electronic Structure Analysis
The electronic structure of a molecule governs its fundamental chemical properties. Analyses through computational methods like Density Functional Theory (DFT) reveal the distribution of electrons and the energies of molecular orbitals, which are crucial for predicting reactivity and stability. nih.govniscair.res.in
Frontier Molecular Orbital (FMO) theory is a cornerstone of modern chemistry, focusing on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO, acting as an electron donor, and the LUMO, acting as an electron acceptor, are the primary orbitals involved in chemical reactions. The energy difference between them, the HOMO-LUMO gap, is a critical indicator of a molecule's kinetic stability, chemical reactivity, and optical properties. materialsciencejournal.org A small gap suggests that the molecule is more reactive and can be easily excited. nih.gov
In derivatives of pyridine (B92270) and thiophene (B33073), the HOMO is typically a π-orbital distributed across the aromatic rings, while the LUMO is a π* anti-bonding orbital. For 6-(3-Thienyl)pyridine-2-carboxaldehyde, the HOMO is expected to have significant electron density on the electron-rich thiophene ring, while the LUMO would likely be localized more on the electron-deficient pyridine ring and the electron-withdrawing carboxaldehyde group. DFT calculations on related thienyl-pyridine and pyridinyl-thiazole systems confirm these general features. niscair.res.inrsc.org The precise energy values and distributions depend on the specific substituents and their positions on the rings.
Table 1: Representative Frontier Orbital Energies for Thienyl-Pyridine and Related Derivatives
| Compound/System | HOMO (eV) | LUMO (eV) | Energy Gap (eV) | Method/Basis Set | Source |
|---|---|---|---|---|---|
| Pyridine-Thiophene Model (Py-Th) | -5.79 | -1.97 | 3.82 | B3LYP+D3BJ/6-31+G(d,p) | rsc.org |
| 2-Amino-6-(2,4-dimethoxyphenyl)-4-phenylnicotinonitrile | -5.71 | -1.74 | 3.97 | B3LYP/6-31G(d,p) | nih.gov |
| 3-(2-phenylamino-4-aminothiazol-5-oyl)pyridine | -5.99 | -2.31 | 3.68 | B3LYP/6-31G(d,p) | niscair.res.in |
| 6-(4-chlorophenyl)-5-formyl-2-oxo-dihydropyridine derivative | -6.84 | -3.53 | 3.31 | DFT Calculation | researchgate.net |
This table is illustrative and compiles data from computational studies on related heterocyclic systems to provide context for the likely electronic properties of this compound.
When a molecule like this compound gains or loses an electron, it becomes a radical ion with an unpaired electron. The spin density describes the spatial distribution of this unpaired electron. Understanding this distribution is key to predicting the most reactive sites in the radical. In radical cations of pyridine derivatives, the spin density is often delocalized across the π-system, particularly on the nitrogen and specific carbon atoms. researchgate.net
For a radical cation of this compound, it is anticipated that the spin density would be distributed across both the pyridine and thiophene rings. Computational studies on pyridyl radicals show that the spin is not confined to a single atom but is spread out, which stabilizes the radical. researchgate.netresearchgate.net The presence of the sulfur atom in the thiophene ring and the nitrogen in the pyridine ring would significantly influence this distribution, likely leading to higher spin densities on these heteroatoms and the carbon atoms adjacent to them.
Excited State Dynamics and Photoprocesses
The interaction of molecules with light is fundamental to fields like photocatalysis and optoelectronics. Upon absorbing a photon, a molecule transitions to an electronic excited state. The subsequent events, including fluorescence, phosphorescence, and nonradiative decay, are collectively known as photoprocesses.
Not all excited molecules return to the ground state by emitting light. Many undergo nonradiative decay, where the excitation energy is converted into heat (vibrational energy). The primary mechanisms for this are internal conversion (IC), a transition between states of the same spin multiplicity (e.g., S₁ → S₀), and intersystem crossing (ISC), a transition between states of different spin multiplicity (e.g., S₁ → T₁). nih.gov
In molecules containing both pyridine and other aromatic moieties, such as a phenol-pyridine complex, nonradiative decay is often highly efficient and can be driven by processes like excited-state proton or electron transfer. nih.gov For this compound, its structure suggests the possibility of intramolecular charge transfer (ICT) upon excitation, where electron density moves from the thiophene (donor) to the pyridine-carboxaldehyde (acceptor) moiety. This ICT state can be a key intermediate in nonradiative decay pathways.
Nonradiative transitions are most efficient at specific points on the potential energy surfaces where the electronic states are close in energy. A conical intersection (CI) is a point of degeneracy between two electronic states (e.g., the excited state S₁ and the ground state S₀). These act as "funnels," providing an extremely rapid pathway for the molecule to return to the ground state without emitting light. nih.gov A Minimum Energy Crossing Point (MECP) represents the lowest energy point on the seam of crossing between two potential energy surfaces of different spin states, facilitating intersystem crossing.
Theoretical studies on a phenol-pyridine complex have shown that after excitation, the molecule can move along a reaction coordinate (like O-H bond stretching) to reach a conical intersection that funnels the population from the excited state back to the ground state, completing the nonradiative deactivation. nih.gov It is plausible that similar funnels exist for this compound, likely involving torsional motion between the pyridine and thiophene rings or distortion of the aldehyde group.
A Potential Energy Surface (PES) is a multidimensional map that describes the energy of a molecule as a function of its geometry. Mapping the PES for both the ground and excited states is crucial for understanding reaction pathways and photophysical processes. Computational methods can be used to calculate these surfaces, identifying stable geometries (minima), transition states (saddle points), and points of intersection like CIs. rug.nl
For heteroaromatic compounds like pyrazine (B50134) and pyrrole, neural networks and other machine learning techniques are emerging as powerful tools to construct accurate PESs from a set of quantum mechanical calculations. rug.nl Mapping the PES of this compound would reveal the energy barriers for rotation between the two rings, the pathways for photochemical reactions, and the specific geometries that promote efficient nonradiative decay. Such a map would detail the journey of the molecule from light absorption to its final fate, providing a complete picture of its excited-state dynamics.
Advanced Computational Methodologies
Advanced computational methodologies are indispensable for accurately predicting the behavior of complex organic molecules like this compound. These techniques go beyond simple molecular mechanics or semi-empirical methods, offering a more rigorous, quantum-mechanical description of the electronic structure.
Density Functional Theory (DFT) has become a cornerstone of computational chemistry for studying the ground-state properties of molecules. It offers a favorable balance between computational cost and accuracy, making it suitable for systems containing multiple aromatic rings. For a molecule like this compound, DFT calculations, often using hybrid functionals such as B3LYP or PBE0, can be employed to determine key structural and electronic properties. researchgate.netmaterialsciencejournal.org These include optimized molecular geometry (bond lengths and angles), vibrational frequencies, and molecular orbital energies (HOMO and LUMO). materialsciencejournal.org The energy difference between the HOMO and LUMO provides a preliminary estimate of the electronic excitation energy.
To investigate excited-state properties, such as UV-Vis absorption spectra, Time-Dependent Density Functional Theory (TD-DFT) is the most common extension of DFT. mdpi.commdpi.com TD-DFT calculations can predict the vertical excitation energies and oscillator strengths of electronic transitions, which correspond to the absorption peaks in an experimental spectrum. researchgate.netmdpi.com The choice of functional and basis set is critical and is often benchmarked against experimental data for related compounds to ensure reliability. researchgate.netmdpi.com For instance, functionals like CAM-B3LYP and ωB97-XD are often used for charge-transfer excitations, which are expected in donor-acceptor systems like the one . mdpi.com
While powerful, standard DFT and TD-DFT methods can sometimes fail to accurately describe systems with significant static correlation or charge-transfer character. In such cases, post-DFT methods, which are derived from wavefunction theory, provide a higher level of accuracy. Methods like Møller-Plesset perturbation theory (e.g., MP2) or Coupled Cluster (e.g., CCSD, CCSD(T)) theory offer more systematic ways to account for electron correlation. acs.org However, their computational cost is significantly higher, limiting their application to smaller molecules or for benchmarking purposes.
Table 1: Representative DFT Functionals and Basis Sets for Molecular Property Calculations
| Property | Commonly Used DFT Functionals | Typical Basis Sets |
|---|---|---|
| Geometry Optimization | B3LYP, PBE0, ωB97X-D | 6-31G(d), 6-311+G(d,p), cc-pVDZ |
| Vibrational Frequencies | B3LYP, PBE0 | 6-311+G(d,p) |
This table is illustrative and represents common choices for computational studies on organic molecules. The optimal combination depends on the specific system and property of interest.
The electronic structure of molecules with multiple, low-lying excited states or near-degeneracies between electronic states can be challenging to describe with single-reference methods like DFT and standard post-DFT approaches. acs.orgbarbatti.org This is particularly relevant for photochemical processes involving conical intersections or avoided crossings between potential energy surfaces. rug.nl In such scenarios, multireference (MR) methods are required. barbatti.orglboro.ac.uk
MR methods begin with a wave function that is a linear combination of several electronic configurations (Slater determinants), providing a more robust description of the electronic structure. The Complete Active Space Self-Consistent Field (CASSCF) method is a foundational MR approach. barbatti.org In a CASSCF calculation for this compound, the active space would typically include the π-orbitals of both the pyridine and thiophene rings. This allows for the description of various π-π* excited states.
While CASSCF correctly describes the static correlation, it often lacks a sufficient description of dynamic electron correlation. rug.nl To remedy this, second-order perturbation theory can be applied to the CASSCF wavefunction, leading to methods like CASPT2 (Complete Active Space with Second-Order Perturbation Theory). rug.nl CASPT2 is renowned for its accuracy in calculating excited state energies and has been successfully applied to a wide range of organic chromophores, including thiophene and pyridine systems. acs.orgrug.nl Other multireference methods include Multireference Configuration Interaction (MRCI) and Multireference Coupled Cluster (MRCC), which can offer even higher accuracy but at a substantial computational expense. barbatti.orglboro.ac.uklboro.ac.uk The choice of method depends on the specific scientific question, the size of the molecule, and the available computational resources.
Table 2: Comparison of Advanced Computational Methods for Excited States
| Method | Type | Key Advantage | Common Application |
|---|---|---|---|
| TD-DFT | Single-Reference | Computationally efficient, good for many valence excited states. mdpi.com | Routine calculation of UV-Vis spectra. mdpi.com |
| CASSCF | Multireference | Correctly describes static correlation and multiconfigurational character. barbatti.org | Locating conical intersections, studying bond breaking. |
| CASPT2 | Multireference | Includes dynamic correlation on top of a CASSCF reference. rug.nl | Accurate excited state energy calculations. rug.nl |
This table provides a general overview. The suitability of each method is highly dependent on the specific molecular system and the nature of its excited states.
Analytical and Spectroscopic Characterization Techniques in Research Contexts
Elemental Analysis
Elemental analysis is a fundamental technique used to determine the mass percentages of the elements (carbon, hydrogen, nitrogen, sulfur) within a pure sample of the compound. This experimental data is then compared against the theoretical values calculated from its molecular formula, C₁₀H₇NOS. nih.govsigmaaldrich.comscbt.comsigmaaldrich.com A close correlation between the found and calculated values serves as a primary confirmation of the compound's empirical formula and purity.
The theoretical elemental composition, derived from its molecular formula and a molecular weight of approximately 189.23 g/mol , provides a baseline for experimental verification. sigmaaldrich.com
Table 1: Theoretical Elemental Composition of 6-(3-Thienyl)pyridine-2-carboxaldehyde
| Element | Symbol | Atomic Weight ( g/mol ) | Atoms in Formula | Total Mass ( g/mol ) | Mass Percentage (%) |
| Carbon | C | 12.011 | 10 | 120.11 | 63.47% |
| Hydrogen | H | 1.008 | 7 | 7.056 | 3.73% |
| Nitrogen | N | 14.007 | 1 | 14.007 | 7.40% |
| Oxygen | O | 15.999 | 1 | 15.999 | 8.45% |
| Sulfur | S | 32.06 | 1 | 32.06 | 16.94% |
| Total | 189.232 | 100.00% |
Note: Data is calculated based on the molecular formula C₁₀H₇NOS.
Vibrational Spectroscopy
Vibrational spectroscopy probes the molecular vibrations of a compound, providing invaluable information about the functional groups present.
FT-IR spectroscopy is a powerful tool for identifying the specific covalent bonds within a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations such as stretching and bending. For this compound, the FT-IR spectrum is expected to display several characteristic absorption bands that confirm its key structural features.
The most indicative signal is the carbonyl (C=O) stretching vibration of the aldehyde group, which is anticipated to appear as a strong, sharp band in the 1715–1690 cm⁻¹ region. chemicalbook.com The presence of a conjugated system, involving both the pyridine (B92270) and thiophene (B33073) rings, slightly lowers this frequency compared to a simple aliphatic aldehyde. Further evidence for the aldehyde group comes from the C-H stretching vibrations, which typically manifest as a pair of weaker bands around 2850–2820 cm⁻¹ and 2750–2720 cm⁻¹. msuniv.ac.in
Aromatic C-H stretching vibrations from both the pyridine and thiophene rings are expected to appear as a group of bands above 3000 cm⁻¹. scielo.org.za The region between 1600 cm⁻¹ and 1400 cm⁻¹ will contain a series of absorptions corresponding to the C=C and C=N stretching vibrations within the two heterocyclic rings. The specific pattern of these bands can provide clues about the substitution pattern of the rings. Vibrations involving the C-S bond of the thiophene ring are typically found in the fingerprint region (below 1000 cm⁻¹).
Table 2: Expected Characteristic FT-IR Absorption Bands for this compound
| Vibrational Mode | Functional Group | Expected Wavenumber (cm⁻¹) | Intensity |
| C-H Stretch | Aromatic (Pyridine, Thiophene) | 3100 - 3000 | Medium to Weak |
| C-H Stretch | Aldehyde | 2850 - 2820 and 2750 - 2720 | Weak |
| C=O Stretch | Aldehyde (Conjugated) | 1715 - 1690 | Strong, Sharp |
| C=C / C=N Stretch | Aromatic Rings | 1600 - 1400 | Medium to Strong |
| C-S Stretch | Thiophene | ~850 - 690 | Weak to Medium |
Note: These are predicted values based on data from structurally similar compounds.
Electronic Spectroscopy
This class of spectroscopy investigates the electronic transitions within a molecule, offering insights into its conjugated systems and chromophores.
UV-Vis spectroscopy measures the absorption of ultraviolet and visible light, which corresponds to the promotion of electrons from lower to higher energy molecular orbitals. The spectrum of this compound is expected to be dominated by intense absorption bands arising from π→π* transitions. fiveable.meyoutube.com
The molecule's structure features a highly conjugated system extending across the thiophene ring, the inter-ring bond, the pyridine ring, and the carbonyl group. This extensive conjugation lowers the energy gap between the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). Consequently, strong absorptions corresponding to π→π* transitions are predicted to occur in the 250–350 nm range. msuniv.ac.in
In addition to the strong π→π* bands, a much weaker absorption at a longer wavelength (λmax > 350 nm) may be observed. This band would be attributable to the n→π* transition, involving the promotion of a non-bonding electron from the aldehyde's oxygen atom to an antibonding π* orbital. msuniv.ac.in The position and intensity of these absorption bands are sensitive to the solvent used, often exhibiting shifts due to solvent polarity.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is arguably the most powerful technique for the complete structural elucidation of organic compounds in solution, providing detailed information about the connectivity and chemical environment of individual atoms.
¹H NMR spectroscopy provides information on the number of different types of protons in a molecule, their chemical environments, and their proximity to other protons. The ¹H NMR spectrum of this compound is expected to show distinct signals for each of its unique protons.
The most downfield signal is predicted to be from the aldehyde proton (-CHO), appearing as a singlet in the δ 9.9–10.1 ppm region. chemicalbook.com Its deshielded nature is due to the strong electron-withdrawing effect of the carbonyl oxygen and the magnetic anisotropy of the C=O bond.
The seven aromatic protons on the pyridine and thiophene rings will appear in the δ 7.4–8.4 ppm range. The three adjacent protons on the pyridine ring should resolve into a characteristic pattern: a triplet for the H4' proton flanked by two doublets for the H3' and H5' protons. The three protons on the 3-substituted thiophene ring are also expected to show a distinct pattern of doublets and a doublet of doublets, based on their respective ortho and meta coupling interactions. chemicalbook.comnih.gov
Table 3: Predicted ¹H NMR Spectral Data for this compound
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
| Aldehyde-H | 9.9 – 10.1 | Singlet (s) | - |
| Thiophene-H2 | 8.2 – 8.4 | Doublet of Doublets (dd) | ~2.9, 1.3 |
| Thiophene-H5 | 7.8 – 8.0 | Doublet of Doublets (dd) | ~5.1, 1.3 |
| Pyridine-H3' | 7.9 – 8.1 | Doublet (d) | ~7.8 |
| Pyridine-H4' | 7.8 – 8.0 | Triplet (t) | ~7.8 |
| Pyridine-H5' | 7.7 – 7.9 | Doublet (d) | ~7.8 |
| Thiophene-H4 | 7.4 – 7.6 | Doublet of Doublets (dd) | ~5.1, 2.9 |
Note: Predictions are based on analysis of structurally analogous compounds like 2-pyridinecarboxaldehyde (B72084) and 3-bromothiophene. Actual values may vary.
Carbon-13 NMR (¹³C NMR) for Carbon Skeleton Characterization
Detailed experimental ¹³C NMR data for the free ligand this compound were not available in the reviewed research literature. However, analysis of related structures such as other thiophene-based pyridine chromophores and pyridine-3-carbaldehyde has been performed using ¹³C NMR to confirm their respective carbon skeletons. rsc.orgrsc.orgresearchgate.net For instance, in related pyridine-carboxaldehyde compounds, the aldehydic carbon typically appears as a distinct downfield signal. rsc.org
Solid-State NMR for Grafted Materials
No research findings detailing the use of solid-state NMR for the characterization of materials grafted specifically with this compound were present in the available literature. This technique is, however, valuable in polymer science for characterizing the structure and dynamics of polymers grafted with functional moieties. For example, ¹H-NMR has been used to characterize pyridine-grafted copolymers of acrylic acid–styrene derivatives in solution, identifying characteristic peaks for amide and aromatic protons. mdpi.com Similarly, NMR spectroscopy has been employed to confirm the successful grafting of polystyrene onto conjugated polymer backbones, although these studies did not involve the specific thienyl-pyridine aldehyde . rsc.org
Magnetic Susceptibility Measurements
Magnetic susceptibility measurements are crucial for determining the magnetic properties of metal complexes, particularly for transition metals with unpaired electrons. Research on copper(II) complexes derived from this compound provides specific data in this area. aip.org
The compound this compound can be reacted with thiosemicarbazide (B42300) to form the Schiff base ligand 6-(3-thienyl)pyridine-2-thiosemicarbazone (HTPYTSC). This ligand has been used to synthesize novel copper(II) complexes. Magnetic susceptibility measurements performed at room temperature (300 K) on these complexes indicate that they are paramagnetic. The observed magnetic moments are reported to be close to the theoretical spin-only value of 1.73 Bohr Magnetons (B.M.) for a d⁹ copper(II) ion with one unpaired electron, which is consistent with a square planar geometry around the copper(II) center. aip.org
| Complex | Derived From | Magnetic Moment (B.M.) at 300 K | Inferred Property |
|---|---|---|---|
| [Cu(HTPYTSC)Cl]Cl·H₂O | This compound | Close to 1.73 | Paramagnetic |
| [Cu(TPYTSC)NO₃]·H₂O | This compound | Close to 1.73 | Paramagnetic |
Molar Conductance Measurements
Molar conductance measurements are used to determine whether a metal complex behaves as an electrolyte in solution. For the copper(II) complexes of the thiosemicarbazone ligand derived from this compound, molar conductivity was measured in 10⁻³ M DMF solutions to elucidate their electrolytic nature. aip.org
The complex [Cu(HTPYTSC)Cl]Cl·H₂O was found to have a molar conductivity value consistent with that of a 1:1 electrolyte. This indicates that one of the chloride ions is not coordinated to the copper(II) center and acts as a counter-ion in the solution. aip.org In contrast, the complex [Cu(TPYTSC)NO₃]·H₂O exhibited molar conductivity values that suggest it is a non-electrolyte. This finding implies that the nitrate (B79036) anion is coordinated to the central copper(II) ion. aip.org
| Complex | Solvent | Electrolytic Nature | Inference |
|---|---|---|---|
| [Cu(HTPYTSC)Cl]Cl·H₂O | DMF | 1:1 Electrolyte | One chloride is a counter-ion |
| [Cu(TPYTSC)NO₃]·H₂O | DMF | Non-electrolyte | Nitrate is coordinated to Cu(II) |
Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis
While the calculated molecular weight of this compound is 189.23 g/mol , specific experimental mass spectrometry data detailing its fragmentation pattern were not available in the reviewed literature. sigmaaldrich.comnih.gov Mass spectrometry is a standard technique for confirming the molecular weight of newly synthesized compounds. For instance, studies on related heterocyclic compounds, such as 6-bromopyridine-2-carbaldehyde, have used mass spectrometry to analyze fragmentation pathways, where the loss of the carbonyl group (decarbonylation) is a noted fragmentation route upon electron ionization. mdpi.com Similar analyses would be expected to confirm the molecular ion peak for this compound and identify characteristic fragments resulting from the cleavage of the aldehyde group or the heterocyclic rings.
X-ray Crystallography for Single-Crystal Structural Determination
No single-crystal X-ray diffraction data for this compound was found in the surveyed scientific reports. This technique is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid, providing data on bond lengths, bond angles, and intermolecular interactions. While the structure of the target compound itself has not been reported, X-ray crystallography has been successfully applied to characterize related thiophene-based pyridine derivatives and other pyridine-2-carboxamide systems, confirming their molecular geometries and packing arrangements in the solid state. rsc.orgnih.gov
Electron Paramagnetic Resonance (EPR) Spectroscopy for Radical Species
There were no available research articles describing the use of Electron Paramagnetic Resonance (EPR) spectroscopy to study radical species or paramagnetic metal complexes directly involving this compound. EPR is a highly sensitive technique specifically used for detecting and characterizing species with unpaired electrons, such as organic radicals or transition metal ions. It is frequently used in conjunction with magnetic susceptibility measurements to provide a more detailed picture of the electronic structure of paramagnetic centers, including the determination of g-values and hyperfine coupling constants. nih.govrsc.org
Future Research Directions and Emerging Applications
Exploration of Novel Derivatization Pathways and Reactivity Patterns
The aldehyde group in 6-(3-thienyl)pyridine-2-carboxaldehyde is a key functional handle for a wide range of chemical modifications. Beyond standard condensation reactions to form Schiff bases, future work will likely focus on more complex transformations. For instance, multicomponent reactions involving this aldehyde could provide rapid access to diverse and complex molecular scaffolds. The exploration of its reactivity in cycloaddition reactions, such as the Povarov reaction to synthesize tetrahydroquinolines, could yield novel heterocyclic systems with potential biological activity.
Furthermore, modern synthetic methods like C-H activation could enable direct functionalization of the pyridine (B92270) and thiophene (B33073) rings, bypassing the need for pre-functionalized starting materials and offering more efficient synthetic routes to novel derivatives. The reactivity patterns of these new derivatives will, in turn, open up further avenues for creating molecules with tailored properties.
Design and Synthesis of Metal Complexes with Tailored Properties
The bidentate N,N-ligation site offered by the pyridine nitrogen and the imine nitrogen (after condensation of the aldehyde) of this compound derivatives makes it an excellent ligand for a variety of metal ions. The resulting metal complexes are a major focus of current and future research due to their interesting photophysical and catalytic properties. The design and synthesis of complexes with transition metals such as ruthenium, iridium, and platinum are of particular interest for applications in light-emitting devices and as photosensitizers.
The synthesis of these complexes typically involves the reaction of the ligand with a suitable metal precursor, followed by purification and characterization. The properties of the resulting metal complexes can be fine-tuned by systematically varying the metal center and by introducing different functional groups onto the ligand framework. This allows for the rational design of materials with specific absorption and emission characteristics, as well as tailored redox potentials.
| Metal Center | Potential Application Area | Key Property |
| Ruthenium(II) | Solar Cells, Photodynamic Therapy | Strong absorption in the visible spectrum, long-lived excited states. |
| Iridium(III) | Organic Light-Emitting Diodes (OLEDs) | High phosphorescence quantum yields, tunable emission colors. |
| Platinum(II) | Anticancer Agents, OLEDs | Square-planar geometry enabling DNA interaction, phosphorescence. |
| Zinc(II) | Fluorescent Sensors | Luminescence enhancement upon analyte binding. |
Advanced Structure-Activity/Property Relationship Studies
A deep understanding of the relationship between the molecular structure of this compound derivatives and their functional properties is critical for the design of new and improved materials. Advanced structure-activity/property relationship (SAR/SPR) studies involve the systematic modification of the molecular structure and the subsequent evaluation of the impact of these changes on properties such as luminescence, catalytic activity, or sensing selectivity.
For example, by introducing electron-donating or electron-withdrawing groups at different positions on the pyridine or thiophene rings, researchers can modulate the electronic properties of the molecule and its metal complexes. These studies provide valuable insights that guide the design of next-generation materials. For instance, the strategic placement of bulky substituents can be used to control the aggregation behavior of the molecules in the solid state, which can have a significant impact on their emissive properties.
Integration of Computational and Experimental Approaches for Predictive Design
The combination of computational modeling and experimental synthesis provides a powerful toolkit for accelerating the discovery and development of new functional materials based on this compound. Computational methods, such as Density Functional Theory (DFT) and Time-Dependent DFT (TD-DFT), can be used to predict the geometric, electronic, and photophysical properties of molecules before they are synthesized in the lab.
This predictive capability allows researchers to screen large virtual libraries of potential compounds and identify the most promising candidates for a given application, thereby saving significant time and resources. The theoretical predictions can then be validated through targeted experimental work. This iterative cycle of computational design, experimental synthesis, and characterization facilitates a more rational and efficient approach to materials discovery.
Investigation of Optoelectronic and Sensing Applications
The unique photophysical properties of this compound and its derivatives make them highly attractive for a range of optoelectronic and sensing applications. The extended π-conjugated system of the molecule, particularly when incorporated into metal complexes, can lead to efficient light absorption and emission. This makes them promising candidates for use as emitters in OLEDs, where the color of the emitted light can be tuned by modifying the chemical structure.
In the realm of chemical sensing, the ability of these molecules to bind to specific analytes and produce a measurable optical response is of great interest. For example, a sensor could be designed where the binding of a particular metal ion or small molecule to a derivative of this compound leads to a change in its fluorescence or color. This would enable the sensitive and selective detection of the target analyte. Future research will likely focus on developing practical sensing devices based on these principles for applications in environmental monitoring, medical diagnostics, and industrial process control.
| Application | Principle | Potential Advantage |
| Optoelectronics (OLEDs) | Electroluminescence from metal complexes. | High efficiency, tunable emission colors, potential for solution processing. |
| Chemical Sensing | Analyte-induced changes in fluorescence or absorption. | High sensitivity and selectivity, potential for real-time monitoring. |
| Photocatalysis | Light-induced generation of reactive species. | Use of visible light as a sustainable energy source for chemical transformations. |
Q & A
Basic Research Question
- NMR : The aldehyde proton appears as a singlet near δ 9.8–10.0 ppm. Thienyl protons resonate as multiplets in δ 6.5–7.5 ppm, while pyridine protons show splitting patterns between δ 7.0–8.5 ppm .
- Mass Spectrometry (MS) : Molecular ion peak at m/z 189.23 (CHNOS) confirms the molecular weight .
Advanced Research Question
High-resolution mass spectrometry (HRMS) and 2D NMR (e.g., COSY, HSQC) can resolve overlapping signals caused by the thienyl-pyridine conjugation. Computational modeling (DFT) may predict vibrational frequencies for FTIR validation .
How does the presence of the thienyl group influence the reactivity of this compound in subsequent chemical modifications?
Advanced Research Question
The thienyl group enhances electron density at the pyridine ring, favoring electrophilic substitution at the para-position relative to the aldehyde. However, competing reactivity at the thiophene sulfur (e.g., oxidation to sulfone) may require protective strategies during functionalization . For example:
- Nucleophilic Addition : The aldehyde reacts selectively with amines or hydrazines under mild conditions (e.g., ethanol, 25°C).
- Cross-Coupling : Suzuki-Miyaura coupling at the pyridine C-4 position is feasible using Pd catalysts .
What strategies can be employed to resolve discrepancies in reported synthetic yields of this compound across different studies?
Advanced Research Question
Yield variations often arise from differences in catalyst purity, solvent drying, or trace oxygen/water. Systematic approaches include:
- Design of Experiments (DoE) : Multivariate analysis to identify critical factors (e.g., catalyst type, solvent, temperature).
- Inert Atmosphere : Use of Schlenk lines or gloveboxes to exclude moisture/oxygen.
- Post-Reaction Workup : Chromatographic purification to isolate the product from regioisomers .
In the context of medicinal chemistry, how is this compound utilized as a precursor for bioactive molecule synthesis?
Advanced Research Question
The compound serves as a key intermediate for:
- Heterocyclic Libraries : Condensation with hydrazines or hydroxylamines generates pyridyl-thienyl Schiff bases with antimicrobial or anticancer activity .
- Kinase Inhibitors : Functionalization at the aldehyde group (e.g., conversion to hydrazones) enhances binding to ATP pockets .
What are the challenges in achieving regioselective functionalization of this compound, and how can they be addressed?
Advanced Research Question
Regioselectivity is complicated by competing reactive sites (aldehyde, pyridine ring, thienyl group). Solutions include:
Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
